3-bromo-1-propyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC14659636
Molecular Formula: C6H10BrN3
Molecular Weight: 204.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10BrN3 |
|---|---|
| Molecular Weight | 204.07 g/mol |
| IUPAC Name | 3-bromo-1-propylpyrazol-4-amine |
| Standard InChI | InChI=1S/C6H10BrN3/c1-2-3-10-4-5(8)6(7)9-10/h4H,2-3,8H2,1H3 |
| Standard InChI Key | BLZGSWIZWUAGKT-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C(=N1)Br)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
The compound is systematically named 3-bromo-1-propyl-1H-pyrazol-4-amine under IUPAC guidelines, reflecting its substituent positions: a bromine atom at position 3, a propyl group at position 1, and an amino group at position 4. Its canonical SMILES representation (CCCN1C=C(C(=N1)Br)N) encodes the connectivity of the pyrazole ring, while the InChIKey (BLZGSWIZWUAGKT-UHFFFAOYSA-N) provides a unique identifier for its stereochemical structure.
Structural Differentiation from Isomeric Forms
A structurally related compound, 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine (PubChem CID 7019326), shares the same molecular formula (C₆H₁₀BrN₃) but differs in substituent arrangement. In this isomer, the bromine occupies the pyrazole’s 4-position, and the propylamine chain is attached to the 1-position . The distinct InChIKeys of the two compounds (BLZGSWIZWUAGKT vs. UMQTYNMMQRQZLZ) confirm their structural uniqueness .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-bromo-1-propyl-1H-pyrazol-4-amine typically involves:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Bromination: Electrophilic substitution using brominating agents (e.g., N-bromosuccinimide) at the pyrazole’s 3-position.
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Alkylation: Introduction of the propyl group via reaction with 1-bromopropane or similar alkylating agents.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring bromination occurs exclusively at the 3-position.
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Amino Group Stability: Preventing oxidation or side reactions during alkylation.
Purification often requires column chromatography or recrystallization from ethanol/water mixtures.
Physicochemical Properties
Table 1 summarizes the compound’s key properties:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀BrN₃ | |
| Molecular Weight | 204.07 g/mol | |
| XLogP3 | ~1.2 (estimated) | |
| Hydrogen Bond Donors | 1 (NH₂ group) | |
| Hydrogen Bond Acceptors | 3 (2 ring N, 1 NH₂) | |
| Rotatable Bonds | 3 (propyl chain) |
Solubility data remains unreported, but analog studies suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water .
Future Research Directions
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Activity Profiling: Systematic evaluation of COX-2, IL-6, and antimicrobial target inhibition.
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Derivatization: Synthesis of sulfonamide or carboxamide analogs to enhance bioavailability.
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Toxicology Studies: Acute and chronic toxicity assessments in model organisms.
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